2-Bromo-2-methylbutanoic acid

Physicochemical characterization Distillation purification Phase separation

2-Bromo-2-methylbutanoic acid (CAS 41242-50-6) is an α‑bromo‑α‑methyl‑branched C₅ carboxylic acid, C₅H₉BrO₂, molecular weight 181.03 g mol⁻¹. The compound bears a tertiary α‑carbon substituted with bromine, methyl, ethyl, and carboxyl groups, rendering it a chiral molecule (one asymmetric atom).

Molecular Formula C5H9BrO2
Molecular Weight 181.03 g/mol
CAS No. 41242-50-6
Cat. No. B3265904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-2-methylbutanoic acid
CAS41242-50-6
Molecular FormulaC5H9BrO2
Molecular Weight181.03 g/mol
Structural Identifiers
SMILESCCC(C)(C(=O)O)Br
InChIInChI=1S/C5H9BrO2/c1-3-5(2,6)4(7)8/h3H2,1-2H3,(H,7,8)
InChIKeyQNNBTWOPPCYKOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-2-methylbutanoic acid (CAS 41242-50-6) – Key Physicochemical and Class Profile for Procurement & Selection


2-Bromo-2-methylbutanoic acid (CAS 41242-50-6) is an α‑bromo‑α‑methyl‑branched C₅ carboxylic acid, C₅H₉BrO₂, molecular weight 181.03 g mol⁻¹. The compound bears a tertiary α‑carbon substituted with bromine, methyl, ethyl, and carboxyl groups, rendering it a chiral molecule (one asymmetric atom) . It is classified as corrosive (GHS05) and harmful/irritant (GHS07), with hazard statements H314 (severe skin burns and eye damage) and H335 (respiratory irritation) . Commercial supply is predominantly at ≥95% purity, with QC documentation (NMR, HPLC, GC) available from major vendors .

Why Generic Substitution of 2-Bromo-2-methylbutanoic Acid with Other α‑Bromo Acids Risks Experimental Divergence


Despite sharing the α‑bromocarboxylic acid functional motif, 2‑bromo‑2‑methylbutanoic acid occupies a distinct property space among in‑class analogs. Its tertiary α‑carbon, specific alkyl substitution pattern (methyl + ethyl), and consequential stereochemistry produce quantifiably different boiling point, density, lipophilicity, and reactivity profiles relative to the nearest comparators—2‑bromoisobutyric acid, 2‑bromobutyric acid, and 2‑bromopropionic acid [1]. These physicochemical divergences directly affect distillation parameters, biphasic partitioning, and mechanistic pathway selection (SN1/E1 vs. SN2) under otherwise identical reaction conditions [2]. The following evidence items quantify these differences to guide informed procurement decisions.

2-Bromo-2-methylbutanoic Acid – Quantitative Differentiation Evidence vs. Closest Analogs


Boiling Point and Density Differentiation vs. 2‑Bromoisobutyric Acid (CAS 2052‑01‑9)

2‑Bromo‑2‑methylbutanoic acid exhibits a boiling point approximately 24 °C higher and a density approximately 6.4% greater than its closest structural homolog, 2‑bromoisobutyric acid (2‑bromo‑2‑methylpropanoic acid). The target compound boils at 223.4 ± 13.0 °C (760 mmHg) with density 1.522 ± 0.06 g cm⁻³ , while 2‑bromoisobutyric acid boils at 198–200 °C (760 mmHg, NIST Tboil = 472.2 K) with density 1.43 g cm⁻³ [1]. This 24 °C boiling point elevation and density increase of 0.092 g cm⁻³ reflect the additional methylene group and increased molecular weight (181.03 vs. 167.00 g mol⁻¹), altering distillation cut points and gravity‑based separation protocols.

Physicochemical characterization Distillation purification Phase separation

Chiral Center Enables Enantioselective Synthesis – Absent in 2‑Bromoisobutyric Acid

2‑Bromo‑2‑methylbutanoic acid possesses one asymmetric carbon atom (C‑2), confirmed by vendor specification ‘Asymmetric Atoms: 1’ and its C2 substitution pattern (Br, CH₃, C₂H₅, COOH) . This renders the compound a racemic mixture of (R)‑ and (S)‑enantiomers. In contrast, 2‑bromoisobutyric acid bears two identical methyl groups at C‑2 and is achiral (asymmetric atoms: 0) [1]. The chiral nature of the target compound provides a basis for enantiomeric resolution and application in diastereoselective transformations, whereas the achiral comparator cannot be employed where stereochemical induction or chiral pool synthesis is required.

Stereochemistry Enantioselective synthesis Chiral building blocks

Lipophilicity (LogP) Differentiation vs. 2‑Bromoisobutyric Acid and 2‑Bromobutyric Acid

The computed lipophilicity of 2‑bromo‑2‑methylbutanoic acid significantly exceeds that of its closest non‑chiral and straight‑chain α‑bromo acid analogs. The target compound has a reported LogP of 2.02 (Fluorochem) and XLogP3‑AA of 1.7 (PubChem) [1], whereas 2‑bromoisobutyric acid (C₄) has XLogP = 1.2 [2] and 2‑bromobutyric acid (C₄, straight‑chain) has XLogP ≈ 1.4 . The 0.3–0.8 log unit increase translates to a 2‑ to 6‑fold greater partition coefficient into hydrophobic media, affecting extraction efficiency, chromatographic retention, and biological membrane permeability predictions.

Lipophilicity Biphasic partitioning ADME prediction

Validated Use as a Pharmaceutical Intermediate in Clinofibrate Synthesis

A patent document (CN, lookchem CAS Article Data for 5398‑71‑0) discloses a specific synthetic route to high‑purity clinofibrate wherein 2‑methylbutyric acid is brominated to yield 2‑bromo‑2‑methylbutyric acid, which is subsequently esterified with ethanol to give ethyl 2‑bromo‑2‑methylbutanoate (Intermediate II) . This established use as a pharmaceutical building block differentiates the compound from simpler α‑bromo acids (e.g., 2‑bromopropionic acid, 2‑bromobutyric acid) that lack documented application in approved drug substance synthesis routes. No equivalent patent linkage was identified for 2‑bromoisobutyric acid in this specific pharmaceutical context.

Pharmaceutical intermediate Clinofibrate Patent synthetic route

Tertiary α‑Carbon Mechanistic Profile Favors SN1/E1 Pathways vs. Secondary α‑Bromo Acids

The α‑carbon of 2‑bromo‑2‑methylbutanoic acid is fully substituted (tertiary): it bears bromine, methyl, ethyl, and carboxyl groups. According to established SN2/SN1 mechanistic principles, tertiary alkyl halides are effectively inert toward SN2 substitution due to steric hindrance at the backside of the C–Br bond, instead reacting via SN1 (carbocation) and E1/E2 elimination pathways when treated with nucleophiles or bases [1]. This contrasts with 2‑bromobutyric acid (secondary α‑carbon; one H substituent) and 2‑bromopropionic acid (secondary α‑carbon), both of which retain SN2 accessibility [2]. The mechanistic divergence has been experimentally demonstrated for the analogous alkyl bromide series (2‑bromo‑2‑methylpropane vs. 2‑bromopropane), where tertiary substrates show negligible SN2 rates under standard conditions [3].

Reaction mechanism SN1 vs SN2 Synthetic planning

Hazard Classification Profile: Corrosive (GHS05) and STOT SE 3 (H335) – Handling Differentiation

2‑Bromo‑2‑methylbutanoic acid carries dual GHS hazard pictograms: GHS05 (Corrosive) and GHS07 (Harmful/Irritant), with Signal Word ‘Danger’ . Specific hazard statements include H314 (Causes severe skin burns and eye damage, 100% confidence per PubChem GHS classification) and H335 (May cause respiratory irritation, STOT SE 3) [1]. This full corrosive classification (Skin Corr. 1B) imposes more stringent handling, storage, and transport requirements (UN 3265, Class 8, Packing Group III) compared to certain less hazardous α‑bromo acid analogs that may carry only irritant (GHS07) labeling. For procurement, this directly affects personal protective equipment requirements, ventilation specifications, and shipping cost/handling surcharges.

Safety data GHS classification Procurement risk assessment

High‑Confidence Application Scenarios for 2‑Bromo‑2‑methylbutanoic Acid Based on Quantitative Differentiation Evidence


Enantioselective Building Block in Medicinal Chemistry and Chiral Ligand Synthesis

With one stereogenic center (C‑2), 2‑bromo‑2‑methylbutanoic acid serves as a racemic or potentially enantioresolved α‑bromo acid building block for constructing chiral α‑amino acids, α‑hydroxy acids, or chiral auxiliaries via nucleophilic displacement under SN1 conditions . Its chiral character (absent in 2‑bromoisobutyric acid) makes it the preferred α‑bromo acid scaffold for medicinal chemistry programs requiring stereochemically defined intermediates, as evidenced by its use in the synthesis of chiral pyridazin‑3(2H)‑ones evaluated as N‑formyl peptide receptor agonists .

Pharmaceutical Intermediate for Fibrate‑Class Drug Substances

The documented use of 2‑bromo‑2‑methylbutanoic acid (as its ethyl ester, CAS 5398‑71‑0) in a patent‑disclosed clinofibrate manufacturing route establishes precedent for procurement in pharmaceutical intermediate supply chains. The higher LogP (≈ 2.0) and boiling point (≈ 223 °C) relative to 2‑bromoisobutyric acid provide tangible process control advantages in the esterification and subsequent coupling steps, where phase behavior and distillation parameters are critical quality attributes.

Radical Addition Reactions Requiring Tertiary α‑Bromo Acid Substrates with Controlled Steric Bulk

The free‑radical addition of 2‑bromoalkanoic acids to alkenes—demonstrated for bromoacetic, 2‑bromopropionic, and 2‑bromobutyric acids —provides a class‑level precedent for extending this chemistry to 2‑bromo‑2‑methylbutanoic acid. Its tertiary α‑carbon introduces greater steric demand than secondary analogs, which can influence the regioselectivity of radical cyclization to 4‑alkanolides and potentially favor distinct product distributions. Researchers seeking to tune steric effects in radical‑mediated C–Br addition across olefins should select the tertiary acid over less hindered secondary alternatives for this purpose.

Synthetic Route Development Leveraging SN1/E1‑Exclusive Reactivity at the α‑Position

The fully substituted (tertiary) α‑carbon of 2‑bromo‑2‑methylbutanoic acid precludes SN2 nucleophilic displacement, enabling chemists to design reaction sequences that exploit this mechanistic restriction . When a synthetic scheme requires an α‑bromo acid that will not undergo premature SN2 substitution under polar aprotic conditions—but will react cleanly via SN1 carbocation formation under protic/ionizing conditions—this compound is mechanistically suited, whereas secondary α‑bromo acids (2‑bromobutyric acid, 2‑bromopropionic acid) would consume nucleophile prematurely via competing SN2 pathways.

Quote Request

Request a Quote for 2-Bromo-2-methylbutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.